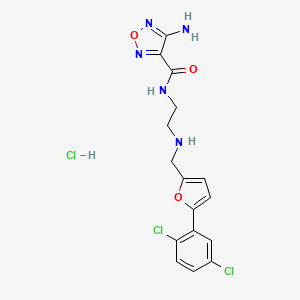
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a methyl group attached to a dihydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2,2-difluoroethylamine.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the starting materials and a suitable catalyst.
Introduction of Functional Groups: The chloro, difluoroethyl, and methyl groups are introduced through a series of substitution reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of automated equipment, and adherence to safety and environmental regulations.
化学反应分析
Types of Reactions
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups.
科学研究应用
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
5-Chloro-N-(2,2-difluoroethyl)-2,3-dihydro-1H-inden-1-amine: This compound shares the chloro and difluoroethyl groups but has a different core structure.
5-Chloro-N-(2,2-difluoroethyl)-2,2-dimethyl-1-pentanamine: Similar in having the chloro and difluoroethyl groups, but with a different alkyl chain.
Uniqueness
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
918134-86-8 |
|---|---|
分子式 |
C11H12ClF2N3 |
分子量 |
259.68 g/mol |
IUPAC 名称 |
5-chloro-N-(2,2-difluoroethyl)-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C11H12ClF2N3/c1-6-10-7(12)3-2-4-8(10)17-11(16-6)15-5-9(13)14/h2-4,6,9H,5H2,1H3,(H2,15,16,17) |
InChI 键 |
JDPGHZDOBUGUDU-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC=C2Cl)NC(=NCC(F)F)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




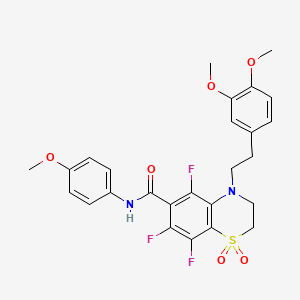
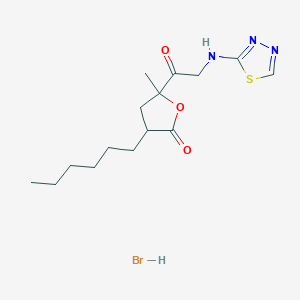
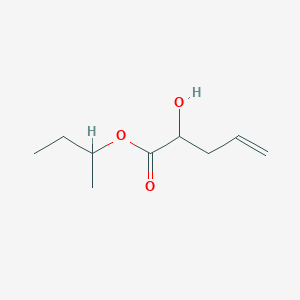
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
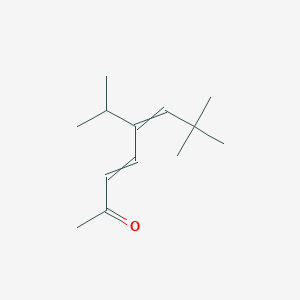

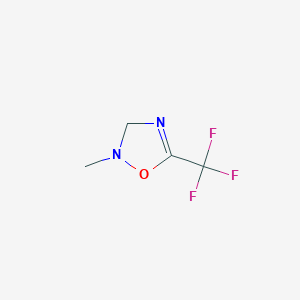
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
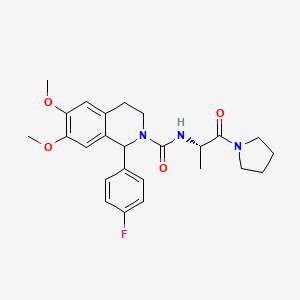
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
